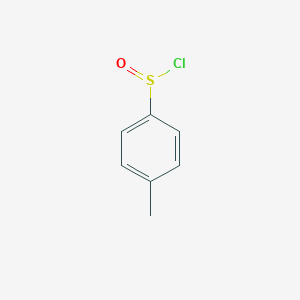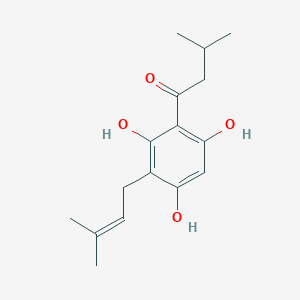
Ácido 4-(Trifluorometil)fenilacético
Descripción general
Descripción
4-(Trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Aplicaciones Científicas De Investigación
4-(Trifluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known to undergo diolefination mediated by mono-n-protected amino acid ligands .
Mode of Action
The compound interacts with its targets through a process called diolefination . This process is mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .
Action Environment
It is recommended to use this compound in a well-ventilated area and avoid dust formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-(Trifluoromethyl)phenylacetic acid typically involves the use of benzotrifluoride halides as starting materials. One common method includes the following steps :
Grignard Reaction: Benzotrifluoride halide is reacted with magnesium chips in an organic solvent under nitrogen protection to form a Grignard reagent.
Reaction with Diethyl Oxalate: The Grignard reagent is then reacted with diethyl oxalate at temperatures ranging from -40°C to 10°C to form an intermediate.
Hydrolysis: The intermediate is hydrolyzed using hydrazine hydrate in an alkaline medium to yield 4-(Trifluoromethyl)phenylacetic acid.
Industrial Production Methods: The industrial production of 4-(Trifluoromethyl)phenylacetic acid follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Comparación Con Compuestos Similares
- 3-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethyl)phenylacetic acid
- 4-Fluorophenylacetic acid
- 4-Chlorophenylacetic acid
- Phenylacetic acid
Comparison: 4-(Trifluoromethyl)phenylacetic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher lipophilicity and stability, making it more effective in certain applications. The trifluoromethyl group also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNORVZDAANCHAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186514 | |
| Record name | (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32857-62-8 | |
| Record name | 4-(Trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32857-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032857628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (alpha,alpha,alpha-Trifluoro-4-tolyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (α,α,α-trifluoro-4-tolyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (α,α,α-Trifluoro-4-tolyl)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRH9JL4FEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethyl)phenylacetic acid interact with terbium(III) ions, and what are the resulting optical properties?
A: The research paper [] investigates the electrochemical synthesis of terbium(III) coordination compounds using 4-(Trifluoromethyl)phenylacetic acid as a ligand. While the exact binding mode isn't fully elucidated in the abstract, IR spectroscopy suggests that the carboxylate group of the acid interacts with the terbium ion primarily through ionic bonding. This interaction leads to the formation of a complex that exhibits green luminescence at room temperature. The observed emission bands correspond to energy transitions within the Tb3+ ion, indicating that the ligand plays a role in facilitating energy transfer and luminescence.
Q2: What spectroscopic data is available for characterizing the terbium(III) complex formed with 4-(Trifluoromethyl)phenylacetic acid?
A: The researchers utilized IR and luminescence spectroscopy to characterize the synthesized terbium(III) complex. [] IR spectroscopy provided insights into the nature of the bond between the carboxylate group of 4-(Trifluoromethyl)phenylacetic acid and the terbium ion, suggesting predominantly ionic interactions. Luminescence spectroscopy confirmed the complex's ability to emit green light when excited, with specific emission bands aligning with Tb3+ ion energy transitions. Further spectroscopic studies, such as UV-Vis and potentially NMR, could provide a more comprehensive understanding of the electronic structure and coordination environment within the complex.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[(1R,3R)-3-[[(2S,3S)-2-Azido-3-methyl-1-oxopentyl]amino]-1-hydroxy-4-methylpentyl]-4-thiazolecarboxylic Acid Methyl Ester](/img/structure/B31034.png)

![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)
